molecular formula C8H13BrN4O2 B2696431 Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate CAS No. 1823879-91-9

Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate

Cat. No.: B2696431
CAS No.: 1823879-91-9
M. Wt: 277.122
InChI Key: MWEQOYZNZAOSSK-UHFFFAOYSA-N
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Description

Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate is a chemical compound that features a tert-butyl group, a bromo-substituted triazole ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Carbamate formation: The final step involves the reaction of the brominated triazole with tert-butyl isocyanate to form the desired carbamate compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The triazole ring can participate in redox reactions, depending on the reagents used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

    Substitution reactions: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole ring.

    Hydrolysis: The corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the carbamate group can act as a leaving group in enzymatic reactions. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(3-chloro-1H-1,2,4-triazol-5-yl)methyl]carbamate
  • Tert-butyl N-[(3-iodo-1H-1,2,4-triazol-5-yl)methyl]carbamate
  • Tert-butyl N-[(3-fluoro-1H-1,2,4-triazol-5-yl)methyl]carbamate

Uniqueness

Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in medicinal chemistry and drug design.

Properties

IUPAC Name

tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN4O2/c1-8(2,3)15-7(14)10-4-5-11-6(9)13-12-5/h4H2,1-3H3,(H,10,14)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEQOYZNZAOSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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